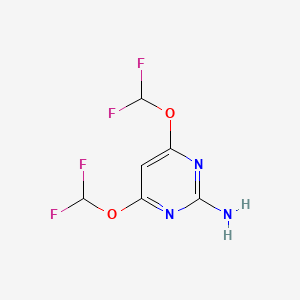

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

概要

説明

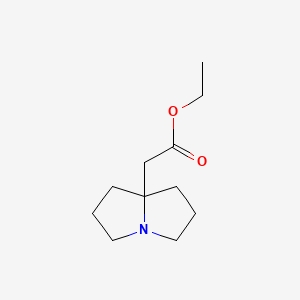

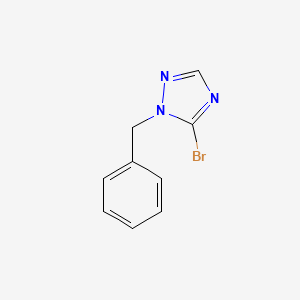

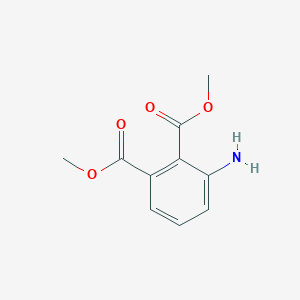

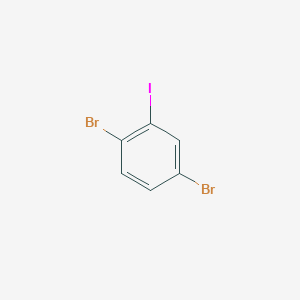

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a white crystal and is an intermediate of the sulfonylurea herbicide fluoxuron-methyl . It has a molecular formula of C6H5F4N3O2 .

Synthesis Analysis

This compound can be synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst and acetonitrile solvent . Other synthesis methods for pyrimidines are also described in the literature .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.12 g/mol . It is insoluble in water but soluble in toluene and xylene . It has a boiling point of 337°C, a density of 1.527, and a flash point of 157°C .科学的研究の応用

Hydrogen Bonding Studies

2-Amino-4,6-bis(difluoromethoxy)pyrimidine and related compounds have been studied for their hydrogen bonding properties. For instance, 2-amino-4,6-dimethoxypyrimidine has been linked by N-H.N hydrogen bonds into a chain of fused rings, demonstrating the potential of such compounds in studying intermolecular interactions and framework structures (Low et al., 2002).

Synthesis of Nucleoside Bisphosphonates

The compound has been used in the synthesis of acyclic nucleoside bisphosphonates. This process involves aromatic nucleophilic substitution or alkylation with phosphonate-bearing building blocks, contributing to the field of medicinal chemistry (Doláková et al., 2009).

Development of Pyrimidine-Based Materials

Research has also focused on the development of materials like polyimides derived from pyrimidine compounds. These materials exhibit exceptional properties like high transparency, thermal stability, and mechanical strength, relevant in advanced material sciences (Wang et al., 2015).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which are closely related to this compound, have been evaluated, showing promising results against various bacterial and fungal strains (Aksinenko et al., 2016).

Molecular and Electronic Structures

The compound and its derivatives have been used to study molecular and molecular-electronic structures, particularly in symmetrically disubstituted 2-aminopyrimidines. This research contributes to the understanding of charge-assisted hydrogen bonding and supramolecular structures (Quesada et al., 2004).

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of various heterocyclic compounds like bis-pyrimido-[4,5-d]-pyrimidines, which have potential applications in pharmaceutical and biological research due to their unique structures (Das et al., 2013).

Safety and Hazards

作用機序

Target of Action

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is primarily used as an intermediate in the synthesis of the sulfonylurea herbicide fluoxuron-methyl

Mode of Action

It is synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst and acetonitrile solvent .

Action Environment

It is known that the compound is a white crystal, insoluble in water, and soluble in toluene, xylene, and other organic solvents . Its storage temperature is 2-8°C .

生化学分析

Biochemical Properties

2-Amino-4,6-bis(difluoromethoxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition suggests that this compound may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. The nature of these interactions likely involves binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to nitric oxide.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, it inhibits the production of nitric oxide, a critical signaling molecule involved in immune responses . This inhibition can lead to reduced inflammation and modulation of immune responses. Additionally, this compound may influence gene expression and cellular metabolism by altering the activity of key enzymes and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes involved in nitric oxide production, likely by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in nitric oxide levels. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may effectively inhibit nitric oxide production without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, inhibiting their activity and reducing nitric oxide production . This interaction can affect metabolic flux and alter the levels of various metabolites involved in immune responses and inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s relatively high polarity and molecular weight suggest that it may require specific transporters or binding proteins for efficient cellular uptake . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in nitric oxide synthesis and gene expression.

特性

IUPAC Name |

4,6-bis(difluoromethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARNJZBBTBLNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1OC(F)F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542106 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86209-44-1 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in the synthesis of Primisulfuron-methyl, and what is the herbicidal action of the final product?

A1: this compound (DMAP) is a crucial precursor in the synthesis of Primisulfuron-methyl []. This compound reacts with 2-methoxycarbonylphenylsulfonylisocyanate to yield Primisulfuron-methyl, a potent herbicide. While the provided research focuses on the synthesis method, it briefly mentions that Primisulfuron-methyl acts as a herbicide, effectively targeting unwanted plant growth in both controlled environments and field tests []. The exact mechanism of its herbicidal action is not elaborated upon in this paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)